molecular formula C18H24N2O6 B14641169 Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate CAS No. 51865-72-6

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate

Cat. No.: B14641169
CAS No.: 51865-72-6
M. Wt: 364.4 g/mol
InChI Key: ADIQBDUPFTZBRR-UHFFFAOYSA-N
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Description

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate is an organic compound with the molecular formula C18H24N2O6. This compound is characterized by its complex structure, which includes a benzoyl group, a formyl group, and a pentanedioate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate typically involves multiple steps. One common method starts with the reaction of 4-aminobenzoyl chloride with diethyl pentanedioate in the presence of a base to form an intermediate product. This intermediate is then reacted with formyl methylamine under controlled conditions to yield the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Diethyl 3-({4-[carboxyl(methyl)amino]benzoyl}amino)pentanedioate.

    Reduction: Diethyl 3-({4-[hydroxyl(methyl)amino]benzoyl}amino)pentanedioate.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce specific functional groups.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The benzoyl group can participate in non-covalent interactions, such as hydrogen bonding or π-π stacking, with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3-({4-[formyl(ethyl)amino]benzoyl}amino)pentanedioate
  • Diethyl 3-({4-[formyl(propyl)amino]benzoyl}amino)pentanedioate
  • Diethyl 3-({4-[formyl(butyl)amino]benzoyl}amino)pentanedioate

Uniqueness

Diethyl 3-({4-[formyl(methyl)amino]benzoyl}amino)pentanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both formyl and benzoyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications.

Properties

CAS No.

51865-72-6

Molecular Formula

C18H24N2O6

Molecular Weight

364.4 g/mol

IUPAC Name

diethyl 3-[[4-[formyl(methyl)amino]benzoyl]amino]pentanedioate

InChI

InChI=1S/C18H24N2O6/c1-4-25-16(22)10-14(11-17(23)26-5-2)19-18(24)13-6-8-15(9-7-13)20(3)12-21/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,19,24)

InChI Key

ADIQBDUPFTZBRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(CC(=O)OCC)NC(=O)C1=CC=C(C=C1)N(C)C=O

Origin of Product

United States

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